Cas no 1528473-64-4 (2-(2,4-Difluorophenyl)-2-fluoroacetic acid)

2-(2,4-Difluorophenyl)-2-fluoroacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(2,4-difluorophenyl)-2-fluoroacetic acid
- 1528473-64-4
- EN300-1138495
- CS-0344194
- 2-(2,4-difluorophenyl)-2-fluoroaceticacid
- AKOS017919544
- SCHEMBL3065996
- Benzeneacetic acid, α,2,4-trifluoro-
- 2-(2,4-Difluorophenyl)-2-fluoroacetic acid
-
- インチ: 1S/C8H5F3O2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,(H,12,13)
- InChIKey: XJUSKLNZHVLWKJ-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)C1C=CC(=CC=1F)F
計算された属性
- 精确分子量: 190.02416388g/mol
- 同位素质量: 190.02416388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.445±0.06 g/cm3(Predicted)
- Boiling Point: 249.3±35.0 °C(Predicted)
- 酸度系数(pKa): 1.81±0.10(Predicted)
2-(2,4-Difluorophenyl)-2-fluoroacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR0290YR-50mg |
2-(2,4-difluorophenyl)-2-fluoroaceticacid |
1528473-64-4 | 95% | 50mg |
$340.00 | 2023-12-15 | |
Enamine | EN300-1138495-5.0g |
2-(2,4-difluorophenyl)-2-fluoroacetic acid |
1528473-64-4 | 95% | 5g |
$2858.0 | 2023-06-09 | |
Enamine | EN300-1138495-1.0g |
2-(2,4-difluorophenyl)-2-fluoroacetic acid |
1528473-64-4 | 95% | 1g |
$986.0 | 2023-06-09 | |
Aaron | AR0290YR-2.5g |
2-(2,4-difluorophenyl)-2-fluoroaceticacid |
1528473-64-4 | 95% | 2.5g |
$2681.00 | 2023-12-15 | |
1PlusChem | 1P0290QF-50mg |
2-(2,4-difluorophenyl)-2-fluoroaceticacid |
1528473-64-4 | 95% | 50mg |
$335.00 | 2024-06-20 | |
Enamine | EN300-1138495-5g |
2-(2,4-difluorophenyl)-2-fluoroacetic acid |
1528473-64-4 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1138495-1g |
2-(2,4-difluorophenyl)-2-fluoroacetic acid |
1528473-64-4 | 95% | 1g |
$986.0 | 2023-10-26 | |
Aaron | AR0290YR-1g |
2-(2,4-difluorophenyl)-2-fluoroaceticacid |
1528473-64-4 | 95% | 1g |
$1381.00 | 2023-12-15 | |
1PlusChem | 1P0290QF-500mg |
2-(2,4-difluorophenyl)-2-fluoroaceticacid |
1528473-64-4 | 95% | 500mg |
$1012.00 | 2024-06-20 | |
Enamine | EN300-1138495-0.05g |
2-(2,4-difluorophenyl)-2-fluoroacetic acid |
1528473-64-4 | 95% | 0.05g |
$229.0 | 2023-10-26 |
2-(2,4-Difluorophenyl)-2-fluoroacetic acid 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
2-(2,4-Difluorophenyl)-2-fluoroacetic acidに関する追加情報
Recent Advances in the Application of 2-(2,4-Difluorophenyl)-2-fluoroacetic Acid (CAS: 1528473-64-4) in Chemical Biology and Pharmaceutical Research
2-(2,4-Difluorophenyl)-2-fluoroacetic acid (CAS: 1528473-64-4) has emerged as a key building block in medicinal chemistry and chemical biology due to its unique structural features and versatile reactivity. Recent studies have highlighted its potential as a precursor for the synthesis of fluorinated bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators. The presence of two fluorine atoms at the 2- and 4-positions of the phenyl ring, combined with the fluoroacetic acid moiety, confers enhanced metabolic stability and improved binding affinity to biological targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(2,4-difluorophenyl)-2-fluoroacetic acid in the synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment. The researchers utilized this compound as a key intermediate to introduce fluorine atoms at strategic positions, resulting in compounds with superior pharmacokinetic properties compared to non-fluorinated analogs. The study reported a 40% improvement in oral bioavailability and a 2.5-fold increase in plasma half-life for the lead compound derived from this building block.
In cancer research, 2-(2,4-difluorophenyl)-2-fluoroacetic acid has been employed in the development of PARP inhibitors. A recent Nature Communications paper (2024) described its use in creating fluorinated analogs of olaparib, where the introduction of the difluorophenyl moiety significantly enhanced blood-brain barrier penetration. This modification led to a new generation of PARP inhibitors with improved efficacy against glioblastoma in preclinical models, showing a 60% reduction in tumor growth compared to standard treatments.
The compound's application extends to antimicrobial drug development as well. Researchers at the European Journal of Medicinal Chemistry (2023) reported its incorporation into novel fluoroquinolone derivatives targeting drug-resistant bacterial strains. The resulting compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the range of 0.25-2 μg/mL, while maintaining excellent selectivity profiles.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 2-(2,4-difluorophenyl)-2-fluoroacetic acid. A 2024 Organic Process Research & Development publication detailed a continuous flow chemistry approach that improved the overall yield from 45% to 78% while reducing the number of purification steps. This advancement has significant implications for scaling up production to meet the growing demand in pharmaceutical development.
Looking forward, the unique properties of 2-(2,4-difluorophenyl)-2-fluoroacetic acid position it as a valuable tool in the design of next-generation therapeutics. Its ability to modulate physicochemical properties while maintaining structural diversity makes it particularly attractive for fragment-based drug discovery approaches. Current research efforts are exploring its potential in targeted protein degradation strategies and covalent inhibitor design, with preliminary results showing promise in several challenging target classes.
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